L-Ornithine, 2-methyl- (9CI)
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Overview
Description
L-Ornithine, 2-methyl- (9CI) is a derivative of L-ornithine, a non-protein amino acid that plays a crucial role in the urea cycle. This compound is known for its applications in various fields, including pharmaceuticals and biotechnology. L-Ornithine itself is involved in the disposal of excess nitrogen and acts as a precursor for other amino acids such as citrulline and arginine .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Ornithine, 2-methyl- (9CI) can be synthesized through the reaction of L-ornithine with methyl ester and hydrochloric acid. This process involves the formation of a hydrochloride salt, which is then purified through crystallization .
Industrial Production Methods
Industrial production of L-ornithine typically involves microbial fermentation using strains such as Escherichia coli, Saccharomyces cerevisiae, or Corynebacterium glutamicum. These microorganisms are genetically engineered to enhance the production of L-ornithine by optimizing metabolic pathways and reducing by-product formation .
Chemical Reactions Analysis
Types of Reactions
L-Ornithine, 2-methyl- (9CI) undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Reaction with different nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and purity .
Major Products
The major products formed from these reactions include various substituted ornithine derivatives, which have applications in pharmaceuticals and biotechnology .
Scientific Research Applications
L-Ornithine, 2-methyl- (9CI) has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects in conditions such as hepatic encephalopathy and wound healing.
Industry: Utilized in the production of biosurfactants and other industrially relevant compounds
Mechanism of Action
L-Ornithine, 2-methyl- (9CI) exerts its effects by being metabolized to L-arginine, which stimulates the release of growth hormone from the pituitary gland. This process involves the activation of specific molecular targets and pathways, including the urea cycle and polyamine synthesis .
Comparison with Similar Compounds
Similar Compounds
L-Arginine: A precursor to L-ornithine and involved in the same metabolic pathways.
L-Citrulline: Another intermediate in the urea cycle, closely related to L-ornithine.
L-Ornithine-L-aspartate: A compound used in the management of hepatic encephalopathy.
Uniqueness
L-Ornithine, 2-methyl- (9CI) is unique due to its specific methylation, which can alter its chemical properties and biological activity compared to other similar compounds. This modification can enhance its stability and efficacy in various applications .
Properties
CAS No. |
48047-95-6 |
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Molecular Formula |
C6H14N2O2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
(2S)-2,5-diamino-2-methylpentanoic acid |
InChI |
InChI=1S/C6H14N2O2/c1-6(8,5(9)10)3-2-4-7/h2-4,7-8H2,1H3,(H,9,10)/t6-/m0/s1 |
InChI Key |
LNDPCYHWPSQBCA-LURJTMIESA-N |
Isomeric SMILES |
C[C@](CCCN)(C(=O)O)N |
Canonical SMILES |
CC(CCCN)(C(=O)O)N |
Origin of Product |
United States |
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